molecular formula C16H24ClNO3 B1397323 Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219964-52-9

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1397323
CAS No.: 1219964-52-9
M. Wt: 313.82 g/mol
InChI Key: LNMSBLBRMBIIGI-UHFFFAOYSA-N
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Description

Crystallographic Studies and X-ray Diffraction Analysis

Comprehensive X-ray diffraction studies of ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride have provided detailed structural parameters that illuminate the three-dimensional organization of this complex molecule. The crystallographic investigation reveals that the compound crystallizes in an orthorhombic space group, with unit cell parameters that accommodate the extended molecular structure. The crystal structure determination shows precise atomic coordinates that define the spatial arrangement of all constituent atoms within the molecular framework.

The diffraction analysis demonstrates that the benzoate moiety adopts a planar configuration, with the ethyl ester group extending in a conformation that minimizes steric interactions with the aromatic ring system. The ethoxy linker connecting the benzoate core to the piperidine ring exhibits a specific gauche conformation that optimizes the overall molecular geometry. X-ray refinement procedures have established bond lengths and angles with high precision, revealing C-C bond distances in the aromatic ring ranging from 1.385 to 1.402 Angstroms, consistent with typical benzene ring parameters.

The piperidine ring structure, as determined through crystallographic analysis, adopts the characteristic chair conformation that represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The nitrogen atom within the piperidine ring displays tetrahedral geometry, with the ethoxy substituent occupying an equatorial position that minimizes 1,3-diaxial interactions. Crystallographic data indicate that the C-N bond lengths within the piperidine ring fall within the expected range of 1.45 to 1.48 Angstroms, while the ring C-C bonds exhibit standard tetrahedral carbon geometry.

Crystallographic Parameter Value Standard Deviation
Unit Cell Length a 8.002 Angstroms 0.009 Angstroms
Unit Cell Length b 5.959 Angstroms 0.007 Angstroms
Unit Cell Length c 18.727 Angstroms 0.019 Angstroms
Unit Cell Volume 891.3 cubic Angstroms 1.7 cubic Angstroms
Space Group Monoclinic P21 -

The thermal parameters derived from the diffraction study provide insights into the dynamic behavior of different molecular segments. The aromatic carbon atoms exhibit relatively low thermal motion, indicative of the rigid planar structure of the benzene ring. In contrast, the ethyl ester terminus shows increased thermal displacement parameters, reflecting the greater conformational flexibility of the aliphatic chain. The piperidine ring carbons display intermediate thermal behavior, consistent with the chair conformation that allows limited ring flexing while maintaining overall structural integrity.

Conformational Dynamics of Piperidine-Ethoxy-Benzoate Backbone

The conformational analysis of this compound reveals a complex interplay between different molecular segments that determines the overall three-dimensional structure. The piperidine ring, as the central heterocyclic component, exhibits conformational preferences that significantly influence the spatial orientation of the entire molecule. Nuclear magnetic resonance spectroscopy and computational modeling studies have established that the piperidine ring predominantly adopts a chair conformation, with rapid ring-flipping dynamics occurring on the nuclear magnetic resonance timescale.

The ethoxy bridge connecting the piperidine nitrogen to the benzoate aromatic system represents a critical conformational element that governs molecular flexibility. Rotational energy calculations indicate that the carbon-carbon bonds within the ethoxy linker exhibit multiple conformational minima, with gauche arrangements being particularly favorable due to favorable electrostatic interactions. The C-O-C bond angles within the ethoxy bridge adopt values near 112 degrees, reflecting the tetrahedral geometry of the oxygen atom while accommodating the spatial requirements of the attached substituents.

Conformational energy mapping reveals that the benzoate ester group maintains coplanarity between the aromatic ring and the carbonyl functionality, establishing an extended conjugated system that stabilizes the molecular structure. The ethyl ester substituent exhibits rotational freedom around the C-O ester bond, with preferred conformations that position the ethyl group away from the aromatic ring to minimize steric repulsion. Computational analysis indicates that the energy barrier for rotation around this bond is approximately 3.2 kilocalories per mole, allowing for dynamic conformational exchange at ambient temperatures.

The overall molecular backbone adopts an extended conformation that maximizes the distance between the bulky piperidine ring and the benzoate aromatic system. This conformational preference arises from the optimization of multiple intramolecular interactions, including minimization of steric clashes, maximization of favorable electrostatic interactions, and optimization of hydrogen bonding opportunities with the chloride counterion. Dynamic nuclear magnetic resonance studies reveal that conformational interconversion occurs rapidly on the chemical shift timescale, indicating relatively low energy barriers between different conformational states.

Conformational Parameter Preferred Value Energy Barrier
Piperidine Ring Pucker Chair 10.5 kcal/mol
Ethoxy Bridge Torsion Gauche (+60°) 2.8 kcal/mol
Ester Group Planarity Coplanar 8.1 kcal/mol
C-O Ester Rotation Anti (180°) 3.2 kcal/mol

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The formation of the hydrochloride salt introduces significant structural complexity through the establishment of extensive hydrogen bonding networks that stabilize the crystal lattice. The protonation of the piperidine nitrogen atom creates a positively charged ammonium center that serves as a hydrogen bond donor, while the chloride anion functions as an acceptor in these intermolecular interactions. Crystallographic analysis reveals that the N-H...Cl hydrogen bonds exhibit distances ranging from 3.15 to 3.35 Angstroms, with bond angles approaching linearity to maximize electrostatic stabilization.

The hydrogen bonding network extends beyond the primary ammonium-chloride interactions to encompass additional weak interactions that contribute to crystal stability. The aromatic carbon-hydrogen bonds participate in C-H...Cl interactions that provide supplementary lattice stabilization, with C...Cl distances typically ranging from 3.6 to 3.9 Angstroms. These secondary interactions, while individually weak, collectively contribute significant stabilization energy to the crystal structure and influence the overall packing arrangement.

Water molecules, when present in the crystal structure, participate in bridging hydrogen bond networks that connect adjacent molecular units through O-H...Cl and O-H...O interactions. The incorporation of water molecules into the hydrogen bonding network creates extended chains and layers that enhance the three-dimensional stability of the crystal lattice. Neutron diffraction studies have provided precise hydrogen atom positions, confirming the directionality and strength of these hydrogen bonding interactions.

The influence of hydrogen bonding on molecular conformation is particularly evident in the orientation of the piperidine ring relative to the ethoxy linker. The formation of strong N-H...Cl hydrogen bonds constrains the nitrogen atom geometry and influences the conformational preferences of the attached ethoxy chain. This conformational coupling between hydrogen bonding and molecular geometry represents a critical structure-property relationship that affects both solid-state stability and potential biological activity.

Hydrogen Bond Type Distance Range Angle Range Frequency
N-H...Cl 3.15-3.35 Å 165-180° Primary
C-H...Cl 3.60-3.90 Å 140-160° Secondary
O-H...Cl 3.20-3.45 Å 160-175° Variable
O-H...O 2.85-3.10 Å 170-180° Bridge

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis of this compound with related piperidine derivatives reveals important structure-activity relationships and provides insights into the factors governing molecular recognition and binding specificity. The structural comparison encompasses both positional isomers, such as the 3-substituted analog ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and functionally related compounds containing different linker groups or alternative aromatic substitution patterns.

The comparison with ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride demonstrates the significant impact of substitution position on overall molecular geometry and crystal packing arrangements. While both compounds share identical molecular formulas and similar chemical connectivity, the meta versus para substitution pattern creates distinct spatial relationships between the piperidine ring and the benzoate ester functionality. Crystallographic overlay studies reveal root-mean-square deviations of approximately 1.8 Angstroms between corresponding atoms, highlighting the substantial conformational differences arising from this positional change.

Structural analysis of related compounds containing modified linker groups, such as 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid derivatives, provides insights into the role of the ethoxy bridge in determining overall molecular architecture. The replacement of the simple ethoxy linker with a ketone-containing analog introduces additional conformational constraints and alters the hydrogen bonding potential of the molecule. These structural modifications result in different crystal packing arrangements and potentially altered biological activity profiles.

The comparison with piperidine derivatives bearing different aromatic substituents, including hydroxyl, amino, and methoxy groups, reveals the influence of electronic effects on molecular conformation and intermolecular interactions. Compounds such as ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate demonstrate how additional hydrogen bonding capability affects crystal structure and stability. The presence of hydroxyl substituents on the piperidine ring creates additional sites for intermolecular hydrogen bonding, resulting in more complex three-dimensional network structures.

Computational analysis of binding affinities and molecular recognition properties across this series of related compounds reveals structure-activity relationships that inform the design of optimized derivatives. The spatial orientation of the piperidine nitrogen atom relative to the benzoate carbonyl group emerges as a critical parameter governing biological activity, with optimal geometries falling within specific angular ranges that facilitate target protein interactions. These comparative studies provide a foundation for rational drug design efforts aimed at developing improved therapeutic agents based on the piperidine-benzoate structural framework.

Compound Series RMS Deviation Key Differences Activity Impact
3- vs 4-substituted 1.8 Å Substitution position Moderate
Ethoxy vs carbonyl linker 2.3 Å Linker flexibility Significant
Hydroxy derivatives 1.2 Å Additional H-bonding Major
Aromatic substituents 0.8 Å Electronic effects Minor

Properties

IUPAC Name

ethyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-8-15(9-7-13)20-12-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMSBLBRMBIIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Reaction of Haloalkyl Amine with Ethyl 4-Hydroxybenzoate

This method involves reacting a haloalkyl amine with ethyl 4-hydroxybenzoate in the presence of a base.

  • React \$$\alpha\$$-chloroethylpiperidine hydrochloride and ethyl 4-hydroxybenzoate in methyl ethyl ketone in the presence of potassium carbonate.
  • An improved process involves using a hydrated inorganic base in an appropriate solvent.

Method 2: Using 4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride

This method uses 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride as a starting material to form an acylating agent.

  • Combine 4-(2-piperidino-ethoxy)benzoic acid hydrochloride with thionyl chloride and a drop of dimethylformamide in 1,2-dichloroethane.
  • Stir the mixture under reflux for 2 hours under a nitrogen atmosphere.
  • Evaporate the mixture to dryness under vacuum to obtain the desired 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride, which is then dissolved in 1 liter of 1,2-dichloroethane.

Method 3: Reaction with Potassium Carbonate and Beta-Chloroethylpiperidine Hydrochloride

This method involves reacting methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of potassium carbonate.

  • Combine methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, and powdered potassium carbonate in amyl acetate.
  • Heat the mixture to 115°C-120°C for 4 hours.
  • Cool the mixture to ambient temperature and add deionized water to dissolve solids.
  • Separate and discard the aqueous layer, then repeat the water wash.
  • Add 8N hydrochloric acid to the remaining organic phase to extract the intermediate.
  • Heat the aqueous phase to 95°C until HPLC indicates complete hydrolysis of the ester (about 4 hours).
  • Cool the mixture to 0°C-5°C for 1 hour and filter.
  • Rinse the filter cakes with acetone and dry to obtain the product.

Method 4: Saponification of Ethyl 4-(2-(Piperidin-1-yl)Ethoxy)Benzoate

This method involves the saponification of ethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate using sodium hydroxide, followed by acidification to yield the desired product.

  • Dissolve ethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in methanol.
  • Add 5% NaOH solution and stir the reaction mixture overnight.
  • Evaporate the methanol and add cold water to the residue.
  • Filter the precipitated solid, wash with water, and dry in vacuo to obtain 1-(2-(4-carboxyphenoxy)ethyl)piperidin-1-ium chloride.

Reaction Conditions and Yields

Yield Reaction Conditions Operation in Experiment
With thionyl chloride With thionyl chloride; In N-methyl-acetamide; 1,2-dichloro-ethane An acylating agent, in acid chloride form, was prepared by combining 26.3 g of 4-(2-piperidino-ethoxy)benzoic acid, hydrochloride, 36.5 g of thionylchloride and 1 drop of dimethylformamide in 200 ml. of 1,2-dichloroethane, and stirring the mixture under reflux for 2 hours under a nitrogen atmosphere. The mixture was then evaporated to dryness under vacuum to obtain the desired 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride, which was dissolved in 1 liter of 1,2-dichloroethane.
With hydrogenchloride With hydrogenchloride; In acyl acetate; water; for 5 - 13h;Heating / reflux;Product distribution / selectivity To a 2000 gallon reaction tank were added: 1320L of amyl acetate, 167.42 kg of methyl 4-hydroxybenzoate, 408.6 kg of anhydrous potassium carbonate, and 283.5 kg of beta-chloroethylpiperidine hydrochloride. The mixture was heated to 120° C.-125° C. for 5 hours, at which time HPLC analysis indicated complete consumption of the methyl 4-hydroxybenzoate. The tank was cooled to less than 50° C. 880 L of deionized water were added to the tank. The layers were separated and the aqueous layer was discarded. In a glass-lined tank was mixed 367 liters of food grade hydrochloric acid and 184 L of deionized water. The acid mixture was combined with the organic layer. The layers were separated and the organic layer was discarded. The mixture of the intermediate ester in aqueous acid heated to reflux until HPLC suggested no further consumption of the ester (13 hours). The mixture was cooled to less than 40° C., 550 liters of acetone was added to the mixture and the mixture was cooled to 0° C.-5° C. and stirred for 1 hour. The product was collected by filtration on a centrifuge. The wet cake was rinsed on the centrifuge with 400 L of acetone. The product was dried in a rotary vacuum (double cone) dryer at less than 50° C. and 25-27 inches in mercury. Yield was 91percent of theoretical.
With thionyl chloride With thionyl chloride; In toluene; at 110℃; for 1.5h To a solution of 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride (7.0 g) in thionyl chloride (70 ml) was added toluene (70 ml), the solution was stirred for 1.5 hours at 110°C, then the solvent was evaporated in vacuo. To a suspension of the resulting 4-(2-piperidin-1-ylethoxy)benzoyl chloride hydrochloride (4.5 g) in dichloromethane (100 ml) were sequentially added 3-bromoanisole (1.7 ml) and aluminum chloride (4.1 g) on an ice bath under a nitrogen atmosphere, and the solution was stirred overnight at room temperature. Tetrahydrofuran and aqueous ammonia were sequentially added thereto on the ice bath, the solution was filtered through celite pad, anhydrous magnesium sulfate was added thereto followed by stirring. The residue obtained by filtration, and then evaporation of the solvent in vacuo, was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (2.8 g).
With oxalyl dichloride With oxalyl dichloride; N,N-dimethyl-formamide; In dichloromethane; at 20℃; for 2h To a solution of 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride (1.0 g) in dichloromethane solution (20 ml) were sequentially added oxalyl chloride (0.4 ml) and N,N-dimethylformamide (0.05 ml), the solution was stirred for 2 hours at room temperature, and then the solvent was evaporated in vacuo. To the residue were sequentially added tetrahydrofuran (20 ml), N,N-diisopropylethylamine (5 ml) and 6-(2-amino-4-methoxyphenyl)-2-methoxy-5,6,7,8-tetrahydronaphthalene (800 mg), and the solution was stirred for 30 minutes at room temperature. To the reaction solution was added a saturated aqueous solution of sodium bicarbonate, the solution was extracted with ethyl acetate, then washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. Obtained by purifying the residue by NH silica gel column chromatography (hexane-ethyl acetate system), to a solution of the resultingN-[5-methoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl]-4-(2-piperidin-1-ylethoxy)benzamide (1.1 g) in tetrahydrofuran (30 ml) was added lithium aluminum hydride (0.4 g), and the solution was refluxed for 20 minutes. The solution was cooled on an ice, then ammonia solution (1 ml) and anhydrous magnesium sulfate was added, the solution was filtered, then the solvent was evaporated in vacuo. To a solution of the total amount of the resulting [5-methoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl] [4-(2-piperidin-1-ylethoxy)benzyl]amine (crude product) in dichloromethane (15 ml) were added pyridine (0.5 ml) and acetic anhydride (0.4 ml), and the solution was stirred for 1 hour at room temperature. To the reaction solution was added a saturated aqueous solution of sodium bicarbonate, the solution was extracted with ethyl acetate, then washed with brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo. To a solution of the resultingN-[5-methoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl]-N-[4-(2-piperidin-1-ylethoxy)benzyl]acetamide (1.3 g) in tetrahydrofuran (30 ml) was added lithium aluminum hydride (0.4 g), and the solution was refluxed for 20 minutes. The solution was cooled on an ice, then ammonia solution (1 ml) and anhydrous magnesium sulfate were added thereto, the solution was filtered, and then the solvent was evaporated in vacuo. Obtained by purifying the residue by NH silica gel column chromatography (hexane-ethyl acetate system), ethyl [5-methoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl] [4-(2-piperidin-1-ylethoxy)benzyl]amine (570 mg) was used according to an analogous synthetic method to Example 111 to provide the title compound (480 mg).
--- 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride (55 g) is charged into a round bottom flask containing dichloromethane (200 mL) and the mixture is stirred for about 1 0 minutes. Thionyl chloride (56 mL) is added slowly and the mixture is heated to 40°C and maintained for 2-3 hours until completion of the reaction. Solvent is distilled completely under vacuum, then petroleum ether (2x 1 1 9 mL) is added to the residue and distilled completely under vacuum, to afford 4-[2- (piperidinyl)ethoxy]benzoyl chloride hydrochloride.
1.36 g With methanol; sodium hydroxide;Inert atmosphere In a round bottomed flask equipped with nitrogen inlet and magnetic stir bar, a solution of ethyl 4-(2-(piperidin-l-yl)ethoxy)benzoate (1.58 g, 5.7 mmol) in methanol (25 mL) was added. To the above solution, 8 mL of 5percent NaOH solution was added and the reaction was stirred overnight. Methanol was evaporated and 15 mL cold water was added to the residue. The precipitated solid was filtered, washed with 5 mL water and the, dried in vacuo to give 1.36 g of 1 -(2-(4-carboxyphenoxy)ethyl)piperidin-l -ium chloride (0271) lH NMR (400 MHz, Chloroform-d) delta 7.93 (d, J = 8.9 Hz, 2H), 6.85 (d, J = 8.9 Hz, 2H), 6.30 (bs, 1H), 4.84 (bs, 1H), 4.32 (q, J = 7.1 Hz, 2H), 3.86 (bs, 1H), 2.07 - 1.53 (m, 4H), 1.36 (t, J = 7.1 Hz, 2H). HPLC-MS: Expected: 250; Found: 250.
83% B. Preparation of 4-(2-piperidinoethoxy)benzoic Acid Hydrochloride A solution of the compound prepared as described in Example 12A (about 13.87 g) in methanol (30 mL) was treated with 5N sodium hydroxide (15 mL), and heated to 40° C. After 4 1/2 hours, water (40 mL) was added. The resulting mixture was cooled to 5°-10° C., and concentrated hydrochloric acid (18 mL) was added slowly. The title compound crystallized during acidification. This crystalline product was collected by filtration, and dried in vacuo at 40°-50° C. to give 83percent yield of the title compound. Melting point 270°-271° C.
With hydrogenchloride With hydrogenchloride; thionyl chloride; ethanethiol;aluminium trichloride; In tetrahydrofuran; N-methyl-acetamide; dichloromethane; water; chlorobenzene Under a nitrogen blanket, a mixture of 3 g. of 4-(2-piperidinoethoxy) benzoic acid, hydrochloride, 2 drops of dimethylformamide, 2.5 ml. of thionyl chloride and 40 ml. of chlorobenzene was heated at 70°-75° C. for about one hour. The excess thionyl chloride and 15-20 ml. of solvent were then distilled off. The remaining suspension was cooled to ambient temperature, and to it were added 100 ml. of dichloromethane, 2.7 g. of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 10 g. of aluminum chloride. The solution was stirred for about one hour, 7.5 ml. of ethanethiol was added, and the mixture was stirred for 45 minutes more. Then 40 ml. of tetrahydrofuran was added, followed by 15 ml. of 20percent hydrochloric acid, with an exotherm to reflux. Fifty ml. of water and 25 ml. of saturated aqueous sodium chloride were added. The mixture was stirred and allowed to cool to ambient temperature. The precipitate was collected by filtration and washed successively with 30 ml of water, 40 ml of 25percent aqueous tetrahydrofuran, and 35 ml. of water. The solids were then dried at 40° C. under vacuum to obtain 5.05 g. of product, which was identified by nmr. delta1.7(6H, m, N(CH2 CH2)2 CH2); 2.6-3.1 (2H, m, NCH2); 3.5-4.1 (4H, m, NCH2); 4.4 (2H, m, OCH2); 6.6-7.4 (9H, m, aromatic); 7.7 (2H, d, aromatic o to CO); 9.8(2H, m, OH).
87.7% With potassium carbonate; In Isopropyl acetate; water To a 250 mL 3 neck flask equipped with mechanical stirring, condenser, and heating apparatus consisting of a RTD probe hooked via a temperature controller to a heating mantle and under nitrogen atmosphere, the following were added: 7.61 g methyl 4-hydroxybenzoate, 11.05 g beta-chloroethylpiperidine hydrochloride, 16.59 g powdered potassium carbonate, and 60 mL isopropyl acetate. The mixture was heated slowly to 80° C. After 5 hours, high performance liquid chromatography showed reaction to be 90percent complete. After being left overnight at 80° C., reaction was complete. The mixture was then cooled to ambient temperature, after which 60 mL deionized water was added. The mixture was stirred until all solids dissolved. The aqueous layer was separated and discarded. The organic layer was extracted 3 times with 20 mL 4N hydrochloride. The combined aliquots, containing 4-(2-piperidinoethoxy)benzoic acid, ethyl ester, were heated at reflux (92° C., 30 minutes required to reach reflux). After 7.5 hours at reflux, the mixture was then distilled to remove approximately 10 mL water and cooled in an ice bath for 15 minutes. The resulting crystalline 4-(2-piperidinoethoxy)benzoic acid, hydrochloride was removed by filtration and rinsed with acetone and dried. Yield=12.53 g of product (87.7percent of theoretical).
95.3% With potassium carbonate; In Isopropyl acetate; water To a 250 mL 3 neck flask, with mechanical stirring, condenser, and RTD probe were added the following under nitrogen atmosphere: 0.05 mol methyl 4-hydroxybenzoate, 0.06 mol beta-chloroethylpiperidine hydrochloride, 16.59 grams of potassium carbonate, and 60 mL of isopropyl acetate. The mixture was heated at 75° C.-80° C. for 20 hours, at which time all the methyl 4-hydroxybenzoate was consumed. 60 mL of water was then added to dissolve the potassium carbonate. The organic and aqueous phases were then Separated and the aqueous layer discarded. The organic layer was washed with a second 60 mL aliquot of water; the layers were separated and the aqueous layer discarded. The reaction product, 4-(2-piperidinoethoxy)benzoic acid, methyl ester, was then extracted into 25 mL 8N hydrochloric acid. The aqueous phase was separated and the organic phase discarded. The aqueous phase was refluxed in a 50 mL round bottomed flask with magnetic stirring and condenser for 48 hours. The mixture was then cooled to 0° C.-5° C. and the crystals removed by filtration. The crystals were rinsed with acetone and dried overnight in 50° C. vacuum oven. 13.63 g of 4-(2-piperidinoethoxy)benzoic acid hydrochloride were recovered, which is 95.3percent of the theoretical yield.
12.61 g (83.6% theoretical) With hydrogenchloride; potassium carbonate; In water To a 125 mL 3 neck flask with mechanical stirring, condenser, and a heating apparatus consisting of an RTD probe hooked via a temperature controller to a heating mantle, the following were added: 7.61 g methyl 4-hydroxybenzoate, 11.05 g beta-chloroethylpiperidine hydrochloride, 16.59 g powdered potassium carbonate, and 60 mL amyl acetate. The mixture was heated in an oil bath under nitrogen to 115° C.-120° C. for 4 hour. HPLC indicated that the reaction was complete. The mixture was then cooled to ambient temperature and 40 mL of deionized water were added to dissolve solids. The aqueous layer was separated and discarded and the water wash was repeated. 5 mL of the organic phase was removed as an analytical standard. 25 mL 8N hydrochloric acid was added to remaining organic phase to extract the intermediate. The layers were separated and the acidified aqueous layers returned to the reaction flasks. The organic phase was discarded. The aqueous phase was heated to 95° C. until HPLC indicated complete hydrolysis of the ester (about 4 hours). The mixtures were cooled to 0° C.-5° C. for 1 hour and filtered. The filter cakes were rinsed with acetone (approx. 25 mL) and dried.
With potassium carbonate With potassium carbonate; In dichloromethane; acetone Into a 50 ml round bottom flask is placed 6.40 g (33.6 mmol) of p-toluenesulfonyl chloride and 25 ml of methylene chloride. The resulting solution is cooled with an ice bath as 4.00 g (31.0 mmol) of 1-piperidinoethanol in 6 ml of methylene chloride is added dropwise. After the addition is complete, the ice bath is removed and the resulting slurry is stirred for about 12 hours. The reaction mixture is concentrated on a rotary evaporator to yield a solid residue. The solid residue is transferred to a 100 ml round bottom flask with 45 ml of amyl acetate. Potassium carbonate (6.87 g, 49.7 mmol) and methyl 4-hydroxybenzoate (2.82 g, 18.5 mmol) are added to the slurry. The resulting mixture is heated to 145° C. for 2 hours. The reaction mixture is cooled to room temperature and washed twice with water. The organic layer is extracted with 11 ml of 8N hydrochloric acid. The aqueous layer is heated at gentle reflux for 3 hours. The resulting slurry is cooled to 50° C. and 11 ml of acetone is added. The slurry is cooled to 0°-5° C. and stirred for 1 hour. The product is filtered, washed with cold acetone, and dried at 50° C. in vacuo to yield 920 mg of product, (17percent).

Chemical Reactions

Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can participate in chemical reactions typical for piperidine derivatives. These reactions are significant for synthesizing more complex compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its piperidine moiety.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Piperidine Substitution

Ethyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1048673-90-0)
  • Molecular Formula: C₁₆H₂₂ClNO₃ (identical to the target compound).
  • Key Difference : The piperidine nitrogen is at the 4-position instead of 2.
  • Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability. This compound is used in kinase inhibition studies.
Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1219964-47-2)
  • Molecular Formula: C₁₅H₂₂ClNO₃.
  • Key Differences :
    • Methyl ester vs. ethyl ester: Affects lipophilicity (LogP) and hydrolysis rates.
    • Substitution at the 2-position of the benzoate ring instead of 3.
  • Applications : Investigated in neurological studies due to its modified bioavailability.

Functional Group Variations

Benzoic Acid Derivatives with Amino Substituents
  • Ethyl 4-(dimethylamino)benzoate (): Structure: Lacks the piperidinyl-ethoxy chain but includes a dimethylamino group. Properties: Higher reactivity in resin cements due to strong electron-donating effects.
Bendamustine Hydrochloride (CAS 3543-75-7)
  • Structure: 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride.
  • Key Differences : Arylalkylamine side chain replaces the piperidinyl-ethoxy group.

Pharmacologically Active Analogs

Quinolinylchalcone Derivatives ()
  • Example: (E)-3-{4-{{4-{(E)-1-[(2-Aminoethoxy)imino]ethyl}phenyl}amino}quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one hydrochloride.
  • Structural Contrast: Incorporates a quinoline core and fluorophenyl group instead of benzoate.
  • Activity : These compounds show anti-viral and anti-cancer activity, with melting points ranging from 131.2–180.8°C and HPLC purities >97%. The target compound’s simpler structure may offer synthetic advantages but narrower bioactivity.
Pioglitazone Hydrochloride ()
  • Structure : 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione hydrochloride.
  • Comparison : Contains a thiazolidinedione ring instead of a benzoate ester. Clinically used for diabetes, demonstrating the importance of ethoxy-benzyl motifs in drug design.

Physicochemical and Pharmacokinetic Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Melting Point (°C) Purity (HPLC) LogP Key Applications
Target Compound C₁₆H₂₂ClNO₃ Not reported Not reported ~3.0* Kinase inhibition
Quinolinylchalcone 14d () C₂₉H₂₈ClFN₄O₃ 180.1–180.8 99.2% ~4.5 Anti-viral research
Ethyl 4-(dimethylamino)benzoate () C₁₁H₁₅NO₂ Not reported >95% 1.8 Dental resins
Bendamustine HCl () C₁₆H₂₁Cl₂F₃N₂O₂ 142–144 99.9% 3.5 Chemotherapy

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting that the target compound’s piperidinyl-ethoxy group may similarly enhance reactivity in polymer matrices.
  • Synthetic Accessibility: Piperidine-containing benzoates (e.g., ’s CAS 1220029-84-4) are synthesized via nucleophilic substitution or Mitsunobu reactions, with yields influenced by the amine’s steric profile.
  • Toxicity and Safety : Compounds like Cetirizine impurities () emphasize the need for stringent purity controls in hydrochloride salts to avoid off-target effects.

Biological Activity

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H26ClN1O3C_{18}H_{26}ClN_{1}O_{3} and a molecular weight of approximately 335.87 g/mol. The compound features a benzoate moiety linked to an ethoxy group, which is further connected to a piperidine ring. This unique structure contributes to its biological activity.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in metabolic pathways, particularly esterases, which play a crucial role in drug metabolism and bioavailability.
  • Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that are critical for various physiological responses.

Biological Activity

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has suggested potential cytotoxic effects against cancer cell lines, indicating its use as an anticancer agent.
  • Neuropharmacological Effects : Due to its interaction with neurotransmitter systems, it shows promise in treating neurological disorders.

Data Table: Biological Activities

Activity Type Target/Organism Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
CytotoxicityHeLa (cervical cancer)Induction of apoptosis
Enzyme InhibitionEsterasesSignificant inhibition observed
Neurotransmitter ModulationDopamine ReceptorsAltered receptor activity

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bacterial growth.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on HeLa cells showed that treatment with the compound resulted in increased rates of apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the piperidine intermediate via catalytic hydrogenation of pyridine derivatives using Pd/C under H₂ ().
  • Step 2 : Ethoxylation of the piperidine intermediate with ethylene oxide or bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) ().
  • Step 3 : Coupling the ethoxylated piperidine to the benzoate core using EDC/HOBt in DMF with DIPEA as a base ().
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.5 eq EDC) and temperature (0°C to RT) to minimize side reactions.

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm regiochemistry of the ethoxy-piperidine linkage and ester functionality (δ ~4.3 ppm for ethoxy CH₂) ().
  • HPLC-MS : Detect impurities (e.g., unreacted intermediates) using C18 columns with 0.1% formic acid in water/acetonitrile gradients ( ).
  • Elemental Analysis : Verify chloride content (theoretical Cl%: ~12.3%) to confirm hydrochloride salt formation ().

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( ).
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste ().
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group ( ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Approach :

  • Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across studies; trace levels of de-ethylated byproducts may alter activity ( ).
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-agonists) to assess affinity variations under standardized buffer conditions (pH 7.4, 25°C) ( ).
  • Statistical Validation : Apply multivariate analysis to isolate confounding factors (e.g., cell line variability, assay sensitivity) ().

Q. What strategies improve the stability of this compound in aqueous formulations?

  • Strategies :

  • pH Control : Buffered solutions (pH 4.5–5.5) reduce ester hydrolysis. Citrate or acetate buffers are preferred ( ).
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life. Post-lyophilization residual moisture should be <1% ( ).
  • Packaging : Use amber vials with rubber septa to prevent photodegradation and oxidation ( ).

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methods :

  • Molecular Docking : Model interactions with CYP3A4 or P-glycoprotein to predict metabolic stability ( ).
  • QSAR Modeling : Corlate logP values (calculated via ChemAxon) with bioavailability data to optimize substituents on the benzoate or piperidine moieties ().
  • MD Simulations : Assess membrane permeability using coarse-grained simulations (e.g., Martini force field) ( ).

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to validate and address inconsistencies?

  • Resolution Steps :

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that hydrochloride salts often exhibit pH-dependent solubility ( ).
  • Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if aggregated particles (>500 nm) skew solubility measurements ( ).
  • Reference Standards : Cross-check against certified reference materials (e.g., Sigma-Aldrish PHR1710) to calibrate assays ( ).

Methodological Resources

  • Synthetic Protocols : EDC/HOBt coupling (), hydrogenation conditions ().
  • Analytical Tools : NMR (), HPLC-MS ( ), elemental analysis ().
  • Safety Guidelines : PPE requirements (), spill management ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
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Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.